![molecular formula C9H14O2 B2422082 1-Methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde CAS No. 2138194-82-6](/img/structure/B2422082.png)
1-Methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde” is a chemical compound with the CAS Number: 2138194-82-6 . It has a molecular weight of 154.21 and its IUPAC name is 1-methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14O2/c1-8-2-4-9(6-10,5-3-8)7-11-8/h6H,2-5,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 154.21 . It is a liquid at room temperature . It is stored at a temperature of -10 degrees Celsius .科学的研究の応用
Synthesis and Reaction Studies
Baylis–Hillman Adducts Formation : The DABCO-catalyzed reactions involving chromone-3-carbaldehydes and acrylonitrile lead to the formation of Baylis–Hillman adducts and polycyclic condensation derivatives, showcasing the compound's role in complex chemical syntheses (Kaye et al., 2004).
Dimerisation in Baylis–Hillman Reactions : 1,4-Diazabicyclo[2.2.2]octane (DABCO) catalyzes Baylis-Hillman reactions of chromone-3-carbaldehydes, leading to dimeric derivatives. This highlights the compound's role in synthesizing novel organic structures (Kaye et al., 2003).
Functionalized Derivative Synthesis : The nucleophilic ring-opening reaction of certain oxiranylmethyl derivatives results in functionalized 2-oxaspiro and 2-oxabicyclo derivatives, showing the compound's utility in creating bioactive structural sub-units (Santos et al., 2000).
Catalytic Applications
Tetrahydrobenzo[b]pyran Derivatives Synthesis : DABCO is used as a catalyst for synthesizing tetrahydrobenzo[b]pyran derivatives, indicating its effectiveness in facilitating complex organic reactions (Tahmassebi et al., 2011).
Knoevenagel Condensation Catalyst : DABCO acts as an efficient catalyst in Knoevenagel condensation reactions, producing substituted electrophilic alkenes. This showcases its utility in synthesizing diverse organic compounds (Yu & Wang, 2013).
Structural and Synthesis Studies
Chiral Block Synthesis : The compound's derivatives have been used in synthesizing chiral cyclohexene blocks, demonstrating its role in enantioselective synthesis (Gimalova et al., 2012).
Synthesis of Pyrano[2, 3-D] Pyrimidinone Derivatives : DABCO catalyzes one-pot condensation reactions to synthesize pyrano[2, 3-D] pyrimidinone derivatives, highlighting its use in creating pharmacologically interesting structures (Azizian et al., 2012).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The compound should be handled with care, following all safety precautions mentioned in its Material Safety Data Sheet (MSDS) .
特性
IUPAC Name |
1-methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-8-2-4-9(6-10,5-3-8)7-11-8/h6H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTUZVGQLJVWCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)(CO2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde | |
CAS RN |
2138194-82-6 |
Source


|
| Record name | 1-methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(diethylamino)propyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B2422001.png)
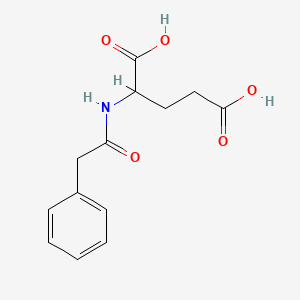
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2422005.png)
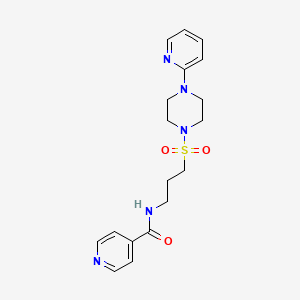
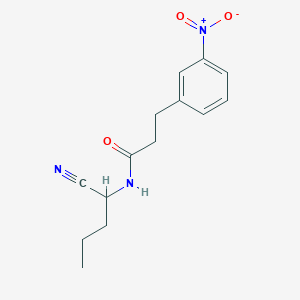

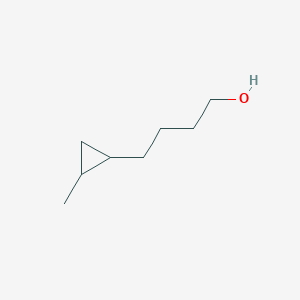
![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate](/img/structure/B2422013.png)
![N,6-dimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2422014.png)
![(2S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid](/img/structure/B2422017.png)

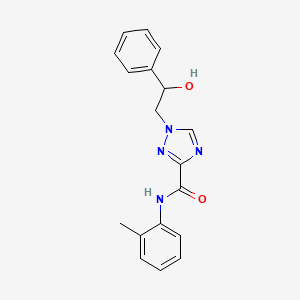
![3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2422021.png)